molecular formula C11H17NO2 B8567276 5-Dimethylaminomethyl-2-methoxybenzyl alcohol

5-Dimethylaminomethyl-2-methoxybenzyl alcohol

Cat. No. B8567276
M. Wt: 195.26 g/mol
InChI Key: IWKNFHHPZCQSKO-UHFFFAOYSA-N
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Patent
US04496567

Procedure details

Successive reaction of 3-bromo-4-methoxy-N,N-dimethylbenzylamine with magnesium and formaldehyde (in a similar manner to Example 7) gave 5-dimethylaminomethyl-2-methoxybenzyl alcohol, m.p. 67°-69°, which was heated under reflux for 4 hours with cysteamine hydrochloride in acetic acid to give, after basification and chloroform extraction, 2-(5-dimethylaminomethyl-2-methoxybenzylthio)ethylamine, as an oil. This oil was heated under reflux with 1.1 molar equivalents of 2-nitroamino-5-(3-pyridylmethyl)-4-pyrimidone in ethanol for 28 hours to give 2-[2-(5-dimethylaminomethyl-2-methoxybenzylthio)-ethylamino]-5-(3-pyridylmethyl)-4-pyrimidone which was treated with hydrogen chloride in ethanol and purified as the trihydrochloride salt m.p. 232°-235° (recrystallised from methanol-ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:5][N:6]([CH3:8])[CH3:7].[Mg].[CH2:15]=[O:16]>>[CH3:7][N:6]([CH2:5][C:4]1[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:2]([CH:3]=1)[CH2:15][OH:16])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(CN(C)C)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1C=CC(=C(CO)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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